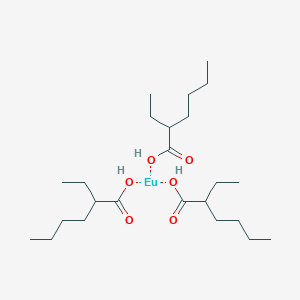
Europium-2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium-2-ethylhexanoate is an organometallic compound where europium is coordinated with 2-ethylhexanoate ligands. This compound is known for its applications in various fields due to its unique chemical properties, particularly its luminescence and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Europium-2-ethylhexanoate can be synthesized by reacting europium oxide or europium chloride with 2-ethylhexanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the this compound complex .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of europium nitrate or europium chloride as starting materials. These are reacted with 2-ethylhexanoic acid under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Europium-2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form europium oxides.
Reduction: It can be reduced to europium metal under specific conditions.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various ligands such as phosphines or amines in the presence of solvents like toluene or ethanol.
Major Products:
Oxidation: Europium oxides (Eu2O3).
Reduction: Europium metal.
Substitution: New europium complexes with different ligands.
Scientific Research Applications
Europium-2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of europium-based materials and catalysts.
Biology: Employed in bioimaging and as a luminescent probe due to its strong luminescence properties.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of phosphors for lighting and display technologies .
Mechanism of Action
The mechanism by which europium-2-ethylhexanoate exerts its effects is primarily through its coordination chemistry. The europium ion can form stable complexes with various ligands, which can then interact with molecular targets. The luminescence of europium compounds is due to the electronic transitions within the europium ion, which are influenced by the surrounding ligands .
Comparison with Similar Compounds
- Europium acetylacetonate
- Europium chloride
- Europium nitrate
- Europium oxides
Comparison: Europium-2-ethylhexanoate is unique due to its solubility in organic solvents and its stability in air, which makes it more versatile compared to other europium compounds like europium chloride or europium nitrate. Its luminescent properties are also more pronounced due to the specific coordination environment provided by the 2-ethylhexanoate ligands .
Properties
Molecular Formula |
C24H48EuO6 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
2-ethylhexanoic acid;europium |
InChI |
InChI=1S/3C8H16O2.Eu/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
DYZZXRRGPXHBJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















